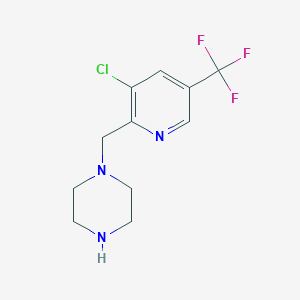![molecular formula C17H19F3N4O B1401751 1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea CAS No. 1311280-40-6](/img/structure/B1401751.png)
1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea
Vue d'ensemble
Description
The compound “1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve steps such as aromatic nuclear chlorination of the pyridine ring . Energy minimization techniques such as the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field are often used in the modeling of target molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Energy minimization techniques are often used to model the structure of such molecules .Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
-
Synthesis of Active Ingredients
- TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- It is expected that many novel applications of TFMP will be discovered in the future .
-
Indole Derivatives
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
-
Chemical Properties of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMP) and its derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
- These properties make TFMP derivatives valuable in the development of organic compounds containing fluorine .
- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Catalyst Development
- (Thio)urea derivatives, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
- These catalysts can activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
- This has led to the development of H-bond organocatalysts .
-
Synthesis of 5-Trifluoromethyl-1,2,3-Triazoles
- The synthesis of 5-trifluoromethyl-1,2,3-triazoles has notable advantages, including readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .
- This protocol could be scaled up to the gram scale and be applied to construct the key skeleton of the analogue of LCRF-0004 .
-
Chemical Properties of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMP) and its derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
- These properties make TFMP derivatives valuable in the development of organic compounds containing fluorine .
- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Catalyst Development
- (Thio)urea derivatives, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
- These catalysts can activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
- This has led to the development of H-bond organocatalysts .
-
Synthesis of 5-Trifluoromethyl-1,2,3-Triazoles
- The synthesis of 5-trifluoromethyl-1,2,3-triazoles has notable advantages, including readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .
- This protocol could be scaled up to the gram scale and be applied to construct the key skeleton of the analogue of LCRF-0004 .
Safety And Hazards
Propriétés
IUPAC Name |
1-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCNGCSZCBWJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)
![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
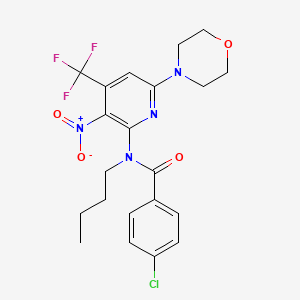
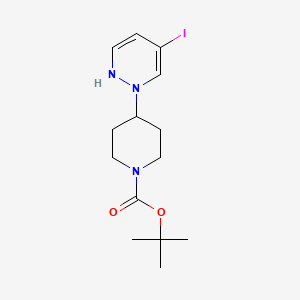
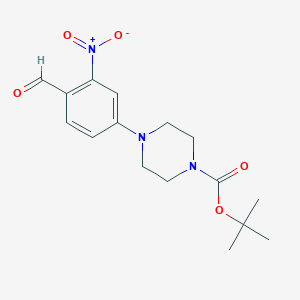
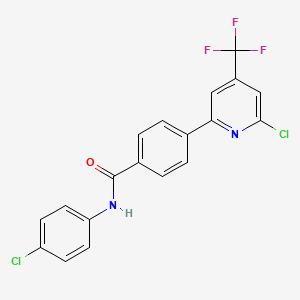
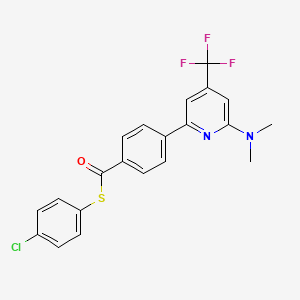
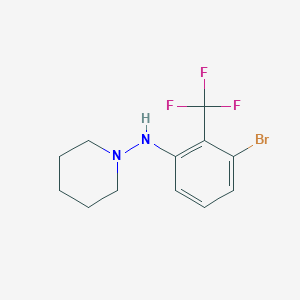
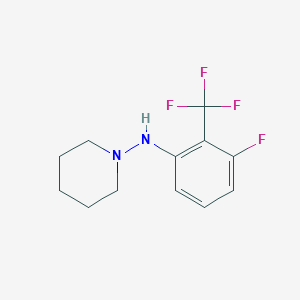
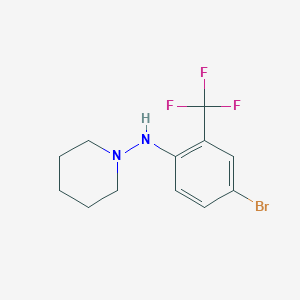
![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)
